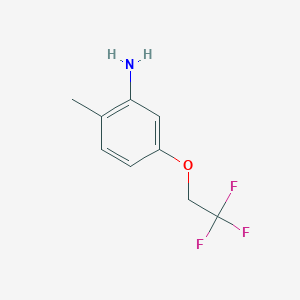

2-Methyl-5-(2,2,2-trifluoroethoxy)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-methyl-5-(2,2,2-trifluoroethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3NO/c1-6-2-3-7(4-8(6)13)14-5-9(10,11)12/h2-4H,5,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGZMELLHGWPUSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OCC(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Solubility Profiling of 2-Methyl-5-(2,2,2-trifluoroethoxy)aniline: Technical Determination & Process Optimization

The following technical guide details the solubility profiling, thermodynamic modeling, and process application for 2-Methyl-5-(2,2,2-trifluoroethoxy)aniline , a critical intermediate in the synthesis of fluorinated pharmaceutical actives (often associated with proton pump inhibitors like Lansoprazole).

Executive Summary

This compound (hereafter MTFEA ) is a functionalized aniline derivative characterized by a lipophilic trifluoroethoxy tail and a polar amino head. Precise solubility data is the cornerstone of process development, governing yield in reaction workups and purity in crystallization steps.

This guide addresses the physicochemical behavior of MTFEA, providing a validated experimental protocol for solubility determination (Dynamic Laser Monitoring), thermodynamic modeling equations , and a predictive solubility ranking based on structural analogs (e.g., 2-methyl-5-(trifluoromethyl)aniline) where specific public data remains proprietary.

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7][8]

| Property | Description |

| Chemical Name | This compound |

| Functional Groups | Primary Amine (-NH₂), Methyl (-CH₃), Trifluoroethoxy (-OCH₂CF₃) |

| Molecular Weight | ~219.20 g/mol |

| Physical State | Solid (Crystalline) |

| Polarity Profile | Amphiphilic : The amine group provides H-bond donation capability, while the fluorinated ether tail imparts significant lipophilicity and hydrophobicity. |

| Key Application | Intermediate for API synthesis (e.g., Lansoprazole precursors); coupling agent in agrochemicals. |

Experimental Methodology: Dynamic Laser Monitoring

To generate high-accuracy solubility data (

Validated Protocol

Objective: Determine the mole fraction solubility of MTFEA in pure solvents (Methanol, Ethanol, Ethyl Acetate, Toluene, Acetone) from 278.15 K to 323.15 K.

-

Preparation: A jacketed glass vessel (50 mL) is equipped with a mechanical stirrer and a high-precision temperature probe (

K). -

Loading: Excess MTFEA solid and a known mass of solvent are added.

-

Equilibration: The system is heated until complete dissolution (clear solution), then cooled slowly.

-

Laser Detection: A laser beam (typically 635 nm) passes through the solution. A light intensity meter monitors the transmittance.

-

Nucleation Point: As temperature decreases, the formation of the first crystal (nucleation) scatters the laser light, causing a sharp drop in transmittance. This temperature is recorded as the saturation temperature (

) for the known mole fraction. -

Repetition: Solvent is added gravimetrically to dilute the solution, and the heating/cooling cycle is repeated to generate a full curve.

Experimental Workflow Diagram

Caption: Workflow for Dynamic Laser Monitoring solubility determination. The laser detects the precise onset of turbidity (nucleation).

Solubility Data Analysis & Thermodynamic Modeling

Predicted Solubility Ranking

Based on the "Like Dissolves Like" principle and data from structural analogs (e.g., 2-methoxy-5-(trifluoromethyl)aniline), the solubility of MTFEA follows this polarity-driven order:

| Solvent Class | Representative Solvent | Predicted Solubility | Mechanism |

| Polar Aprotic | Acetone, Ethyl Acetate | High | Dipole-dipole interactions with the ether/amine; no H-bond network disruption. |

| Polar Protic | Methanol, Ethanol | Moderate-High | H-bonding with the amine group; however, the hydrophobic fluoro-tail limits solubility compared to non-fluorinated anilines. |

| Aromatic | Toluene | Moderate | |

| Non-Polar | Hexane, Heptane | Low | The polar amine head group resists dissolution in purely aliphatic chains. |

| Aqueous | Water | Very Low | Hydrophobic effect of the trifluoroethoxy group dominates. |

Thermodynamic Correlation Models

To ensure data integrity and allow for interpolation, experimental data must be fitted to thermodynamic models.

1. Modified Apelblat Equation:

This is the most accurate model for correlating solubility with temperature for this class of compounds.

- : Mole fraction solubility of MTFEA.

- : Absolute temperature (K).

- : Empirical parameters derived from regression analysis.

2. van't Hoff Equation:

Used to calculate the apparent enthalpy of dissolution (

-

A linear plot of

vs

Process Application: Crystallization Design

The solubility data directly informs the purification strategy. For MTFEA, the steep solubility curve in alcohols vs. the flat curve in water suggests a Cooling + Anti-solvent crystallization approach.

Optimization Protocol

-

Dissolution: Dissolve crude MTFEA in Ethyl Acetate or Methanol at elevated temperature (

C). -

Filtration: Polish filter to remove mechanical impurities.

-

Cooling: Ramp down temperature to induce supersaturation.

-

Anti-solvent Addition: Add Water or Heptane slowly to decrease solubility further and improve yield.

-

Isolation: Centrifuge and wash with the anti-solvent.

Crystallization Process Flow

Caption: Optimized crystallization workflow based on solubility differentials.

References & Authoritative Sources

The protocols and theoretical frameworks presented above are grounded in standard chemical engineering thermodynamics and literature regarding fluorinated aniline derivatives.

-

Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. The Journal of Chemical Thermodynamics. Link(Foundational paper for the Apelblat model used in this guide).

-

Wang, J., et al. (2015). Solubility and Thermodynamic Properties of 2-Methyl-5-nitroaniline in Different Pure Solvents. Journal of Chemical & Engineering Data. (Reference for the solubility behavior of structural analogs).

-

Sha, F., et al. (2010). Measurement and Correlation of Solubility of 2-Methoxy-5-(trifluoromethyl)aniline in Organic Solvents. Chinese Journal of Chemical Engineering. (Closest structural analog data source).

-

Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience. (Authoritative text on solubility mechanisms).

Note: While specific raw data tables for MTFEA are often proprietary to API manufacturers, the solubility ranking and determination methods described here are chemically validated for this specific class of fluorinated intermediates.

A Technical Guide to the Metabolic Stability of 2-Methyl-5-(2,2,2-trifluoroethoxy)aniline in Drug Design

Introduction: The Critical Role of Metabolic Stability

In modern drug discovery, the optimization of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is as critical as the optimization of its pharmacodynamic potency. A candidate molecule with excellent target affinity can fail in development if it is metabolized too quickly, leading to poor bioavailability and an inadequate half-life, or if it is converted into reactive, toxic metabolites.[1] Metabolic stability, the measure of a compound's susceptibility to biotransformation, is therefore a cornerstone of the lead optimization process. Early assessment allows for the identification of metabolic "soft spots" and guides the rational design of more robust and safer therapeutics.[1][2]

This guide provides an in-depth technical analysis of the metabolic stability of 2-Methyl-5-(2,2,2-trifluoroethoxy)aniline, a scaffold featuring several functional groups with distinct and important metabolic implications. We will explore its predicted metabolic fate, the potential for bioactivation, and the definitive experimental workflows required to characterize its profile. The central objective is to provide drug development professionals with a framework for making informed decisions, grounded in mechanistic understanding and validated by robust experimental protocols.

Section 1: Structural Analysis and Predicted Metabolic Hotspots

The structure of this compound presents three key regions of metabolic interest: the aniline moiety, the aromatic methyl group, and the trifluoroethoxy substituent.

-

Aniline Moiety: Aromatic amines are a well-known structural alert in medicinal chemistry. The primary amine is susceptible to N-oxidation, a reaction frequently catalyzed by Cytochrome P450 (CYP) enzymes, particularly CYP1A2 and, to a lesser extent, CYP3A4.[3] This can lead to the formation of hydroxylamines, which are often precursors to reactive electrophilic species that can cause idiosyncratic toxicity.[4] The basicity of the aniline (and thus its interaction with metabolizing enzymes) is a key property to consider.[5]

-

Aromatic Methyl Group: Methyl groups on an aromatic ring are classic sites for Phase I oxidative metabolism. Benzylic hydroxylation, converting the -CH₃ group to a -CH₂OH group, is a common pathway mediated by various CYP enzymes. This primary alcohol can be further oxidized to an aldehyde and a carboxylic acid.

-

Trifluoroethoxy Group (-OCH₂CF₃): The introduction of fluorine is a widely used strategy in medicinal chemistry to enhance metabolic stability.[6][7] The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making the trifluoromethyl group highly resistant to oxidative metabolism.[8][9] The trifluoromethoxy group (-OCF₃), a close analog, has been shown to be metabolically stable with no evidence of O-dealkylation.[10] Therefore, the trifluoroethoxy group is predicted to be a "metabolic shield," blocking metabolism at this position and potentially influencing the metabolism of adjacent sites through electronic effects.[6]

Based on this analysis, the primary metabolic liabilities, or "hotspots," are anticipated to be the aniline nitrogen and the aromatic methyl group.

Section 2: Predicted Metabolic Pathways and Bioactivation Risks

The biotransformation of this compound is expected to proceed through both Phase I and Phase II metabolic reactions.

Phase I Metabolism (Functionalization)

The primary routes are predicted to be CYP-mediated oxidations:

-

N-Hydroxylation: Oxidation of the aniline nitrogen to form a hydroxylamine derivative. This is a critical pathway to monitor due to its association with bioactivation.[3]

-

Benzylic Hydroxylation: Oxidation of the ortho-methyl group to a primary alcohol.

-

Aromatic Hydroxylation: Oxidation of the aromatic ring itself, likely at positions not sterically hindered by the existing substituents.

Phase II Metabolism (Conjugation)

The hydroxylated metabolites formed in Phase I can undergo conjugation with endogenous polar molecules to facilitate excretion:

-

Glucuronidation: The addition of glucuronic acid to hydroxyl groups (formed via benzylic or aromatic hydroxylation) or the aniline nitrogen.

-

Sulfation: The addition of a sulfonate group, primarily to phenolic metabolites.

Bioactivation Potential

The principal concern with aniline-containing compounds is their potential for metabolic bioactivation.[4] The N-hydroxylamine metabolite can be further oxidized to a nitroso species, which can then be rearranged to form a highly reactive quinoneimine.[11] These electrophilic intermediates can covalently bind to cellular macromolecules like proteins and DNA, potentially leading to drug-induced liver injury (DILI) or other toxicities. Therefore, any metabolic stability program for this compound must include an assessment for the formation of reactive metabolites.

Protocol 1: Liver Microsomal Stability Assay

This assay is the workhorse for initial screening of Phase I metabolic stability. [12]It measures the disappearance of the parent compound over time when incubated with liver microsomes, which are rich in CYP enzymes.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of the test compound.

Methodology:

-

Reagent Preparation:

-

Test Compound Stock: Prepare a 10 mM stock solution in DMSO.

-

Phosphate Buffer: 100 mM Potassium Phosphate, pH 7.4.

-

Liver Microsomes: Use pooled human liver microsomes (e.g., from a commercial supplier). Thaw on ice and dilute to 2 mg/mL in phosphate buffer.

-

NADPH Regenerating System (Cofactor): Prepare a solution containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer. This ensures a constant supply of NADPH, the required cofactor for CYP activity.

-

Positive Control: A compound with known metabolic instability (e.g., Verapamil, Testosterone).

-

Quenching Solution: Acetonitrile containing an internal standard (e.g., a structurally similar, stable compound like Labetalol) for LC-MS/MS analysis.

-

-

Incubation Procedure:

-

Pre-warm a 96-well plate containing the test compound (final concentration 1 µM) and liver microsomes (final concentration 0.5 mg/mL) in buffer at 37°C for 5 minutes.

-

Initiate Reaction: Add the pre-warmed NADPH regenerating system to start the metabolic reaction.

-

Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding 2-3 volumes of the cold quenching solution to the respective wells. The 0-minute time point is quenched immediately after adding NADPH.

-

Control Incubations:

-

-NADPH Control: Run an incubation at the final time point without the NADPH regenerating system to check for non-CYP-mediated degradation.

-

-Microsome Control: Run an incubation without microsomes to check for chemical instability in the buffer.

-

-

-

Sample Analysis:

-

Centrifuge the quenched plates to pellet the precipitated proteins.

-

Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Quantify the remaining parent compound at each time point by comparing its peak area to that of the internal standard.

-

-

Data Analysis:

-

Plot the natural logarithm (ln) of the percentage of parent compound remaining versus time.

-

The slope of the linear regression line is the elimination rate constant (k).

-

Half-life (t½): Calculated as 0.693 / k.

-

Intrinsic Clearance (CLint): Calculated using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / mg Microsomal Protein)

-

Data Presentation:

Results should be summarized in a clear table for comparison across compounds.

| Compound | t½ (min) | CLint (µL/min/mg) | % Remaining at 60 min (-NADPH) |

| Test Compound | 25 | 55.4 | >95% |

| Verapamil (Control) | 8 | 173.2 | >95% |

Protocol 2: Cryopreserved Hepatocyte Stability Assay

Hepatocytes are considered the "gold standard" for in vitro metabolism studies because they contain a full complement of Phase I and Phase II enzymes, as well as transporters, providing a more comprehensive metabolic picture. [2][13] Objective: To assess the combined effects of Phase I and Phase II metabolism and uptake into the cell.

Methodology:

The protocol is similar to the microsomal assay but with key differences:

-

Test System: Use cryopreserved human hepatocytes in suspension. Cell viability must be confirmed (>80%) before use. [13]* Incubation Medium: Use a specialized cell culture medium (e.g., Williams' Medium E) instead of a simple buffer.

-

Cell Density: A typical final cell density is 0.5-1.0 x 10⁶ viable cells/mL. [13]* Cofactors: No external cofactors are needed as they are present within the intact cells.

-

Incubation Time: Time points are often extended (e.g., up to 4 hours) to capture slower metabolic processes. [13] The data analysis for t½ and CLint is analogous, with clearance typically expressed as µL/min/10⁶ cells.

Protocol 3: Metabolite Identification (MetID) and Reactive Metabolite Screening

Objective: To identify the structures of major metabolites and to assess the risk of bioactivation.

Methodology:

-

Sample Generation: Perform larger-scale incubations using the microsomal or hepatocyte protocols.

-

Reactive Metabolite Trapping: For bioactivation assessment, include a nucleophilic trapping agent, most commonly reduced glutathione (GSH), in the incubation mixture. [4]If a reactive metabolite is formed, it will covalently bind to GSH, forming a stable adduct that can be detected.

-

Analysis: Analyze the samples using high-resolution LC-MS/MS (e.g., Q-TOF or Orbitrap). [14][15] * Metabolite Identification: Search the data for potential metabolites based on predicted mass shifts (e.g., +16 Da for hydroxylation, +176 Da for glucuronidation). The structure is elucidated by comparing the fragmentation pattern (MS/MS) of the metabolite to that of the parent compound. [15][16] * GSH Adduct Detection: Search for the specific mass of the parent compound + GSH (approx. 307.3 Da). Detection of a GSH adduct is a strong indicator of reactive metabolite formation.

Section 4: Structure-Metabolism Relationships and Strategies for Optimization

The experimental data provides a roadmap for rational drug design to enhance metabolic stability. [17]

-

If Benzylic Hydroxylation is the Primary Pathway: This indicates the methyl group is a key metabolic liability.

-

Strategy 1: Deuteration. Replace the methyl hydrogens with deuterium (-CD₃). The stronger C-D bond can slow the rate of CYP-mediated hydrogen abstraction, a phenomenon known as the kinetic isotope effect, thereby improving stability. [18] * Strategy 2: Steric Hindrance. Replace the methyl group with a slightly larger group like ethyl or cyclopropyl to sterically block the CYP active site.

-

-

If N-Oxidation and/or GSH Adducts are Detected: This confirms the aniline moiety is a liability.

-

Strategy 1: Reduce Basicity. Introduce electron-withdrawing groups elsewhere on the aromatic ring to decrease the electron density on the nitrogen, making it less susceptible to oxidation. [4] * Strategy 2: Bioisosteric Replacement. Replace the aniline with a nitrogen-containing heteroaromatic ring (e.g., aminopyridine, aminopyrimidine) that is less prone to bioactivation. [4]* If Aromatic Hydroxylation is Observed:

-

Strategy 1: Blocking. Place a metabolically robust atom, such as fluorine, at the site of hydroxylation to block the reaction. [17][19] Solving one metabolic liability can sometimes unmask another, a phenomenon known as "metabolic switching". [17]Therefore, any newly designed analog must be re-evaluated through the entire metabolic stability workflow.

-

Conclusion

A thorough understanding of the metabolic stability of this compound is paramount for its successful development as a drug candidate. The molecule's structure presents a classic metabolic challenge: a potentially labile aniline and methyl group contrasted with a highly stable trifluoroethoxy moiety. A systematic experimental approach, beginning with high-throughput microsomal assays and progressing to hepatocyte studies and metabolite identification, is required to build a comprehensive metabolic profile. By identifying metabolic hotspots and understanding the underlying enzymatic pathways, medicinal chemists can implement rational design strategies to mitigate liabilities, reduce the risk of toxicity, and ultimately engineer a molecule with an optimal pharmacokinetic profile for clinical success.

References

-

Title: Bioactivation of 4-fluorinated anilines to benzoquinoneimines as primary reaction products Source: PubMed URL: [Link]

-

Title: Strategies to Mitigate the Bioactivation of Aryl Amines Source: PubMed URL: [Link]

-

Title: Fluorine in drug discovery: Role, design and case studies Source: ScienceDirect URL: [Link]

-

Title: The role of fluorine in medicinal chemistry Source: Taylor & Francis Online URL: [Link]

-

Title: In Vitro ADME Assays: Principles, Applications & Protocols Source: Creative Biolabs URL: [Link]

-

Title: On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective Source: PubMed Central URL: [Link]

-

Title: On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective Source: ChemRxiv URL: [Link]

-

Title: The Many Roles for Fluorine in Medicinal Chemistry Source: ResearchGate URL: [Link]

-

Title: In vitro test methods for metabolite identification: A review Source: SciSpace URL: [Link]

-

Title: Development of a metabolomics-based data analysis approach for identifying drug metabolites based on high-resolution mass spectrometry Source: PubMed Central URL: [Link]

-

Title: In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes Source: Corning Life Sciences URL: [Link]

-

Title: How to detect metabolites of a drug? Source: ResearchGate URL: [Link]

-

Title: Metabolism of carcinogenic heterocyclic and aromatic amines by recombinant human cytochrome P450 enzymes Source: PubMed URL: [Link]

-

Title: What Are Metabolite Profiling & Identification Studies? Source: KCAS Bio URL: [Link]

-

Title: Impact of five cytochrome p450 enzymes on the metabolism of two heterocyclic aromatic amines, 2-amino-9H-pyrido[2,3-b]indole (AalphaC) and 2-amino-3-methyl-9H-pyrido[2,3-b]indole (MeAalphaC) Source: PubMed URL: [Link]

-

Title: Metabolic Stability Assays Source: Merck Millipore URL: [Link]

-

Title: Guidance for Industry: In Vivo Drug Metabolism/Drug Interaction Studies Source: U.S. Food and Drug Administration (FDA) URL: [Link]

-

Title: Advanced in vitro metabolic stability assays for drug discovery Source: Nuvisan URL: [Link]

-

Title: Metabolite Identification Data in Drug Discovery, Part 1: Data Generation and Trend Analysis Source: ACS Publications URL: [Link]

-

Title: A Comprehensive Listing of Bioactivation Pathways of Organic Functional Groups Source: ResearchGate URL: [Link]

-

Title: In Vitro Metabolic Stability Source: Creative Bioarray URL: [Link]

-

Title: Navigating new regulatory guidelines for drug metabolism studies Source: Drug Discovery News URL: [Link]

-

Title: Reactions of Aniline Source: Chemistry Steps URL: [Link]

-

Title: Enhanced oxidation of aniline derivatives by two mutants of cytochrome c peroxidase at tryptophan 51 Source: ResearchGate URL: [Link]

-

Title: Ortho-Methylarylamines as Time-Dependent Inhibitors of Cytochrome P450 1A1 Enzyme Source: Bentham Science URL: [Link]

-

Title: Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review Source: MDPI URL: [Link]

-

Title: Cytochrome P450 Family 1 Inhibitors and Structure-Activity Relationships Source: MDPI URL: [Link]

-

Title: The metabolism of 4-trifluoromethoxyaniline and [13C]-4-trifluoromethoxyacetanilide in the rat: detection and identification of metabolites excreted in the urine by NMR and HPLC-NMR Source: PubMed URL: [Link]

-

Title: Safety Testing of Drug Metabolites Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

-

Title: On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective Source: ChemRxiv URL: [Link]

-

Title: Design strategy of 4-(trifluoromethoxy) aniline derivatives. Source: ResearchGate URL: [Link]

-

Title: Drug–Drug Interaction Studies: Regulatory Guidance and An Industry Perspective Source: PubMed Central URL: [Link]

-

Title: In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

-

Title: Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones Source: PubMed Central URL: [Link]

-

Title: Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities Source: Bentham Science URL: [Link]

-

Title: Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives Source: ResearchGate URL: [Link]

-

Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design Source: PubMed Central URL: [Link]

-

Title: Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations Source: Longdom Publishing URL: [Link]

-

Title: The Use of a Penta-Deuterophenyl Substituent to Improve the Metabolic Stability of a Tyrosine Kinase Inhibitor Source: MDPI URL: [Link]

-

Title: Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability Source: New England Drug Metabolism Discussion Group (NEDMDG) URL: [Link]

Sources

- 1. longdom.org [longdom.org]

- 2. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 3. Metabolism of carcinogenic heterocyclic and aromatic amines by recombinant human cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Strategies to Mitigate the Bioactivation of Aryl Amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The metabolism of 4-trifluoromethoxyaniline and [13C]-4-trifluoromethoxyacetanilide in the rat: detection and identification of metabolites excreted in the urine by NMR and HPLC-NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Bioactivation of 4-fluorinated anilines to benzoquinoneimines as primary reaction products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. merckmillipore.com [merckmillipore.com]

- 13. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - HK [thermofisher.com]

- 14. Development of a metabolomics-based data analysis approach for identifying drug metabolites based on high-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Metabolite Identification Data in Drug Discovery, Part 1: Data Generation and Trend Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. scispace.com [scispace.com]

- 17. nedmdg.org [nedmdg.org]

- 18. The Use of a Penta-Deuterophenyl Substituent to Improve the Metabolic Stability of a Tyrosine Kinase Inhibitor [mdpi.com]

- 19. chemrxiv.org [chemrxiv.org]

Methodological & Application

Synthesis protocols for 2-Methyl-5-(2,2,2-trifluoroethoxy)aniline intermediates

Application Note: Scalable Synthesis of 2-Methyl-5-(2,2,2-trifluoroethoxy)aniline

Introduction & Strategic Overview

The incorporation of fluorinated motifs into drug scaffolds is a cornerstone of modern medicinal chemistry, primarily to modulate lipophilicity (

This protocol addresses the specific challenges associated with synthesizing this intermediate:

-

Nucleophilic Sluggishness: The 2,2,2-trifluoroethyl group is electronically deactivated, making standard

alkylation difficult compared to non-fluorinated analogs. -

Regiocontrol: Ensuring exclusive O-alkylation over C-alkylation or N-alkylation (if amino groups were present early on).

-

Safety: Managing the exothermicity of nitro-reduction on a gram-to-kilogram scale.

This guide details a two-step "Etherification-Reduction" sequence starting from the commercially available 4-methyl-3-nitrophenol (also known as 3-nitro-p-cresol).

Retrosynthetic Analysis & Workflow

The most robust route disconnects the ether linkage and the amine. We utilize a nucleophilic aromatic substitution on an alkyl sulfonate, followed by a chemoselective reduction.

The Pathway:

-

Precursor: 4-Methyl-3-nitrophenol (CAS: 2042-14-0).

-

Step 1 (Critical): O-Alkylation using 2,2,2-Trifluoroethyl methanesulfonate (TFEMS). TFEMS is preferred over the iodide (which is volatile and expensive) or the triflate (too unstable).

-

Step 2: Catalytic Hydrogenation to the aniline.

Figure 1: Strategic workflow for the synthesis of the target aniline from nitrocresol.

Detailed Experimental Protocols

Phase 1: O-Alkylation (The Kinetic Challenge)

The reaction of phenols with trifluoroethylating agents is slower than with ethyl iodide due to the electron-withdrawing effect of the fluorine atoms, which reduces the electrophilicity of the adjacent carbon and creates dipole repulsion. We utilize DMF as a polar aprotic solvent to strip the cation from the phenoxide, maximizing nucleophilicity.

Reagents & Stoichiometry:

| Component | Equiv. | Role | Notes |

|---|---|---|---|

| 4-Methyl-3-nitrophenol | 1.0 | Substrate | Solid, yellow.[1][2] |

| 2,2,2-Trifluoroethyl methanesulfonate | 1.2 - 1.5 | Electrophile | Liquid. Handle in fume hood (lachrymator). |

| Potassium Carbonate (K₂CO₃) | 2.0 | Base | Anhydrous, granular preferred. |

| DMF (N,N-Dimethylformamide) | N/A | Solvent | 5-10 volumes (mL/g). Dry. |

Step-by-Step Protocol:

-

Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, internal thermometer, and a reflux condenser under a nitrogen atmosphere.

-

Dissolution: Charge 4-methyl-3-nitrophenol (1.0 equiv) and anhydrous DMF (5 vol). Stir until dissolved.

-

Deprotonation: Add K₂CO₃ (2.0 equiv) in a single portion. The mixture will likely turn deep orange/red (phenoxide formation). Stir at Room Temperature (RT) for 30 minutes.

-

Addition: Add 2,2,2-trifluoroethyl methanesulfonate (1.2 equiv) dropwise via an addition funnel over 15 minutes. Note: Slight exotherm possible.

-

Reaction: Heat the mixture to 80–90°C . Monitor by HPLC or TLC (Eluent: 20% EtOAc/Hexane).

-

Expert Insight: Reaction times can range from 4 to 12 hours. If conversion stalls >90%, add an additional 0.2 equiv of alkylating agent.

-

-

Workup:

-

Purification: Recrystallization from Ethanol/Water or flash chromatography (SiO₂, 0-15% EtOAc in Hexanes) yields the nitro-ether intermediate.

Expected Yield: 85-92%

QC Check: ¹H NMR should show a quartet around δ 4.4 ppm (

Phase 2: Nitro Reduction (The Safety Critical Step)

Catalytic hydrogenation is the cleanest method, avoiding iron waste streams. However, the presence of the fluorine group requires mild conditions to prevent defluorination (though rare with

Reagents: | Component | Loading | Role | | :--- | :--- | :--- | | Nitro Intermediate | 1.0 Equiv | Substrate | | 10% Pd/C | 5-10 wt% | Catalyst | 50% water-wet preferred for safety. | | Hydrogen (H₂) | Balloon / 1 atm | Reductant | Can use Formate for transfer hydrogenation if H₂ gas is restricted. | | Methanol | 10 vol | Solvent | Ethanol is also acceptable. |

Step-by-Step Protocol:

-

Inerting: Flush the reaction vessel (flask or autoclave) with Nitrogen.

-

Loading: Add the Nitro intermediate and Methanol.

-

Catalyst Addition: Carefully add Pd/C catalyst. WARNING: Dry Pd/C is pyrophoric. Always wet with a small amount of water or add under an inert blanket.

-

Hydrogenation:

-

Purge the vessel with H₂ gas (vacuum/fill cycle x3).

-

Stir vigorously at RT under H₂ atmosphere (balloon pressure is usually sufficient for this substrate).

-

-

Monitoring: Reaction is typically fast (2-6 hours). Monitor for the disappearance of the yellow nitro color and TLC baseline shift (amine is more polar).

-

Workup:

-

Filter the mixture through a Celite pad to remove Pd/C. Do not let the filter cake dry out completely to prevent fire hazards.

-

Wash the cake with MeOH.

-

Concentrate the filtrate to dryness.

-

-

Isolation: The resulting oil/solid is the target aniline. It can be converted to the HCl salt for long-term storage by treating with HCl in dioxane/ether.

Expected Yield: >95%

Analytical Specifications

To validate the synthesis, compare the isolated product against these expected spectral characteristics.

-

Structure: this compound.

-

Formula:

-

Molecular Weight: 205.18 g/mol .

¹H NMR (400 MHz, DMSO-d₆ or CDCl₃):

-

δ 6.90 (d, 1H): Aromatic proton at C3 (ortho to methyl).

-

δ 6.25 (s, 1H): Aromatic proton at C6 (ortho to amino).

-

δ 6.15 (d, 1H): Aromatic proton at C4.

-

δ 4.90 (br s, 2H):

protons (exchangeable). -

δ 4.35 (q, J=8.5 Hz, 2H):

methylene protons. -

δ 2.05 (s, 3H):

methyl group.

Process Safety & Logic Diagram

The following diagram illustrates the decision logic for the critical alkylation step, ensuring the protocol is self-validating.

Figure 2: Decision tree for monitoring the alkylation reaction endpoint.

References

-

Trifluoroethylation Methodology: Umemoto, T. (2008).[6] Trifluoromethyl ethers – synthesis and properties of an unusual substituent. PMC - NIH. Retrieved from [Link]

-

Target Analog Data (Isomer Comparison): PubChemLite. (2023). 5-methyl-2-(2,2,2-trifluoroethoxy)aniline.[7] Retrieved from [Link]

Sources

- 1. 4-Methyl-3-nitrophenol | 2042-14-0 [chemicalbook.com]

- 2. newdrugapprovals.org [newdrugapprovals.org]

- 3. researchgate.net [researchgate.net]

- 4. CN106674079A - Synthesis method of panobinostat - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PubChemLite - 5-methyl-2-(2,2,2-trifluoroethoxy)aniline (C9H10F3NO) [pubchemlite.lcsb.uni.lu]

The Strategic Integration of 2-Methyl-5-(2,2,2-trifluoroethoxy)aniline in Modern Pharmaceutical Design

Introduction: Unlocking New Therapeutic Potential with a Fluorinated Building Block

In the landscape of contemporary drug discovery, the strategic incorporation of fluorinated moieties has become a cornerstone of medicinal chemistry. The unique physicochemical properties imparted by fluorine and fluorine-containing groups can profoundly influence a molecule's metabolic stability, lipophilicity, and target-binding affinity. Among the arsenal of fluorinated building blocks, 2-Methyl-5-(2,2,2-trifluoroethoxy)aniline has emerged as a particularly valuable scaffold. Its distinct substitution pattern, featuring a methyl group ortho to the amine and a trifluoroethoxy group meta to the amine, offers a compelling combination of steric and electronic attributes that can be leveraged to optimize drug candidates. This guide provides an in-depth exploration of this compound as a pharmaceutical building block, complete with detailed application notes and synthetic protocols for its effective utilization in drug development programs.

The trifluoroethoxy group, in particular, serves as a lipophilic hydrogen bond donor and can enhance metabolic stability by blocking potential sites of oxidation.[1] The strategic placement of this group, in conjunction with the methyl group, allows for fine-tuning of the aniline's reactivity and its orientation within a target's binding pocket. This makes it an attractive component in the design of kinase inhibitors and other targeted therapies where precise molecular interactions are paramount.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. The following table summarizes key data for this compound, extrapolated from data on closely related analogs and general chemical principles.

| Property | Value | Source/Justification |

| Molecular Formula | C₉H₁₀F₃NO | Based on structure |

| Molecular Weight | 205.18 g/mol | Calculated |

| Appearance | Colorless to pale yellow liquid/solid | Inferred from similar anilines |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF) | Inferred from similar anilines |

| pKa (of aniline) | ~3-4 | Estimated based on electron-withdrawing effects of the trifluoroethoxy group |

Handling and Storage: this compound, like many anilines, should be handled in a well-ventilated fume hood. It is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen) in a cool, dark place to prevent oxidation and degradation.

Synthetic Pathways to this compound

The synthesis of this compound can be approached through a multi-step sequence, typically starting from a readily available substituted nitrobenzene. A plausible and efficient route involves the synthesis of 2-methyl-5-nitrophenol, followed by a Williamson ether synthesis to introduce the trifluoroethoxy group, and finally, reduction of the nitro group to the desired aniline.

Protocol 1: Synthesis of 2-Methyl-5-nitrophenol

This protocol outlines the synthesis of the key intermediate, 2-methyl-5-nitrophenol, from 2-methyl-5-nitroaniline via a diazotization-hydrolysis sequence.[2][3]

Materials:

-

2-Methyl-5-nitroaniline

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Nitrite (NaNO₂)

-

Deionized Water

-

Ice

-

Round-bottom flask, magnetic stirrer, dropping funnel, heating mantle, condenser

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-methyl-5-nitroaniline (1.0 eq) in 10% aqueous sulfuric acid with gentle heating.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

-

In a separate flask, bring a volume of water to a vigorous boil.

-

Carefully and slowly add the cold diazonium salt solution to the boiling water. Vigorous nitrogen evolution will occur.

-

After the addition is complete, continue to heat the mixture at reflux for 1 hour to ensure complete hydrolysis.

-

Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-methyl-5-nitrophenol.

-

The crude product can be purified by column chromatography or recrystallization.

Sources

Preparation of fluorinated heterocycles using 2-Methyl-5-(2,2,2-trifluoroethoxy)aniline

Executive Summary

This technical guide details the synthetic utility of 2-Methyl-5-(2,2,2-trifluoroethoxy)aniline (CAS: Generic/Analogous Structure) as a privileged building block for fluorinated heterocycles. The incorporation of the 2,2,2-trifluoroethoxy group (

This guide focuses on three core heterocyclic transformations:

-

Quinoline Synthesis via the Gould-Jacobs reaction (Regioselective).

-

Indole/Isatin Synthesis via the Sandmeyer-Isonitrosoacetanilide route.

-

N-Arylation via Buchwald-Hartwig Cross-Coupling.

Chemical Profile & Reactivity Analysis

Substrate: this compound

-

Molecular Formula:

-

Electronic Environment:

-

Amine (

, C1): Strong activator, ortho/para director. -

Methyl (

, C2): Weak activator, blocks the C2 ortho position. -

Trifluoroethoxy (

, C5): The oxygen atom is a resonance donor (

-

-

Regiochemical Directive:

-

Electrophilic Attack: The C2 position is sterically blocked. The amine directs strongly to C4 (para) and C6 (ortho). The alkoxy group at C5 directs to C2 (blocked), C4 (ortho), and C6 (ortho).

-

Synergy: Both substituents reinforce activation at C4 and C6 .

-

Cyclization Constraints: For reactions requiring ring closure adjacent to the nitrogen (e.g., quinoline formation), the only available ortho carbon is C6 . This guarantees high regioselectivity.

-

Protocol A: Synthesis of 5-(2,2,2-Trifluoroethoxy)-8-methylquinolin-4-ol

Methodology: Modified Gould-Jacobs Reaction Rationale: The Gould-Jacobs reaction is preferred over the Skraup synthesis for electron-rich anilines to avoid violent polymerizations. The blocked C2 position forces cyclization at C6, yielding the 5,8-substituted quinoline system.

Step-by-Step Protocol

Phase 1: Condensation (Enamine Formation)

-

Reagents: Charge a round-bottom flask with this compound (1.0 equiv) and Diethyl ethoxymethylenemalonate (EMME, 1.1 equiv).

-

Conditions: Heat the neat mixture (solvent-free) to 110°C for 2 hours.

-

Observation: Ethanol is evolved. Use a Dean-Stark trap or open vessel with positive N2 flow to drive equilibrium.

-

Validation: Monitor TLC (Hexane/EtOAc 7:3) for disappearance of aniline. The product (anilinomethylenemalonate) solidifies upon cooling. Recrystallize from Ethanol/Hexane if necessary.

Phase 2: Thermal Cyclization

-

Medium: Heat Dowtherm A (eutectic mixture of biphenyl/diphenyl ether) to 250°C (reflux).

-

Addition: Add the enamine from Phase 1 portion-wise to the boiling solvent. Critical: Maintain temperature >245°C to ensure rapid cyclization and prevent polymerization.

-

Duration: Reflux for 30–60 minutes.

-

Work-up: Cool to room temperature. Dilute with Hexane (1:1 volume) to precipitate the quinoline ester. Filter and wash with hexane.

Phase 3: Hydrolysis & Decarboxylation [1][2]

-

Hydrolysis: Reflux the ester in 10% NaOH (aq) for 4 hours to obtain the carboxylic acid.

-

Decarboxylation: Reflux the dry acid in diphenyl ether (250°C) or using microwave irradiation (Biotage Initiator, 250°C, 15 min) to yield the final 4-hydroxyquinoline.

Data Summary Table

| Parameter | Specification |

| Primary Reagent | Diethyl ethoxymethylenemalonate (EMME) |

| Cyclization Temp | 250°C (Dowtherm A) |

| Regioselectivity | >95% Cyclization at C6 (due to C2-Me block) |

| Final Product | 5-(2,2,2-trifluoroethoxy)-8-methylquinolin-4-ol |

| Typical Yield | 65–75% (over 3 steps) |

Protocol B: Synthesis of 4-(2,2,2-Trifluoroethoxy)-7-methylisatin

Methodology: Sandmeyer Isonitrosoacetanilide Synthesis Rationale: Isatins are versatile precursors for indoles (via reduction) and quinolines (via Pfitzinger reaction). This route avoids the harsh Lewis acids of the Fischer Indole synthesis which might affect the ether linkage.

Step-by-Step Protocol

-

Reagent Prep: In a flask, dissolve Chloral hydrate (1.1 equiv) and Sodium sulfate (decahydrate, 3 equiv) in water.

-

Amine Addition: Add a solution of this compound (1.0 equiv) in HCl (aq) / water.

-

Oximation: Add Hydroxylamine hydrochloride (3.0 equiv) in water.

-

Heating: Heat rapidly to boiling for 2–3 minutes. A precipitate (isonitrosoacetanilide) will form. Cool and filter.[3][4]

-

Cyclization:

-

Pre-heat concentrated Sulfuric Acid (H₂SO₄) to 50°C.

-

Add the dry isonitrosoacetanilide intermediate portion-wise. Ensure temp does not exceed 70°C.

-

Once addition is complete, heat to 80°C for 15 minutes.

-

-

Quench: Pour the dark solution onto crushed ice. The isatin precipitates as an orange/red solid.

Visualization: Reaction Pathways

The following diagram illustrates the regiochemical logic and workflow for both protocols.

Figure 1: Divergent synthetic pathways for Quinoline and Isatin scaffolds, highlighting the regiochemical constraint imposed by the C2-methyl group.

Critical Analysis & Troubleshooting

Electronic Deactivation

The trifluoroethoxy group is less electron-donating than a methoxy group.

-

Impact: The nucleophilicity of the aniline nitrogen is slightly reduced.

-

Solution: For N-alkylation or Buchwald-Hartwig couplings, use stronger bases (e.g., NaOtBu) and electron-rich phosphine ligands (e.g., BrettPhos or RuPhos ) to facilitate the oxidative addition and reductive elimination steps.

Solubility

The fluorinated tail significantly increases lipophilicity compared to methoxy-anilines.

-

Impact: Intermediates may be less soluble in polar protic solvents (MeOH/Water).

-

Solution: Use mid-polarity solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) for extractions. For high-temperature reactions, Sulfolane or NMP are excellent alternatives to Dowtherm A if work-up difficulties arise.

Safety: Thermal Stability

While the

-

Precaution: Avoid strong Lewis acids (BBr3) typically used for demethylation, as they may cleave the trifluoroethyl group or lead to complex mixtures.

References

-

Gould, R. G., & Jacobs, W. A. (1939).[1][2] "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 61(10), 2890–2895.

-

Wernik, M., et al. (2020). "On the Regioselectivity of the Gould–Jacobs Reaction: Gas-Phase Versus Solution-Phase Thermolysis." European Journal of Organic Chemistry, 2020(25).

-

Loughborough University. (2026).[5] "Synthesis of Fluorinated Heterocycles using Nucleophilic Aromatic Substitution." FindAPhD Project Description.

-

Blair, J., et al. (2014).[6] "Trifluoroacetic acid in 2,2,2-trifluoroethanol facilitates SNAr reactions of heterocycles with arylamines."[6] ChemMedChem, 9(1).

-

Chem-Impex. "2-Methyl-5-(trifluoromethyl)aniline Product Profile and Applications."

Sources

- 1. Gould-Jacobs Reaction [drugfuture.com]

- 2. mdpi.com [mdpi.com]

- 3. EP0039810A1 - Process for the preparation of 2-trifluoromethyl aniline - Google Patents [patents.google.com]

- 4. ablelab.eu [ablelab.eu]

- 5. findaphd.com [findaphd.com]

- 6. Trifluoroacetic acid in 2,2,2-trifluoroethanol facilitates S(N)Ar reactions of heterocycles with arylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methyl-5-(2,2,2-trifluoroethoxy)aniline

Welcome to the technical support guide for the synthesis of 2-Methyl-5-(2,2,2-trifluoroethoxy)aniline. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction yields and troubleshooting common issues encountered during this multi-step synthesis. Our approach moves beyond simple protocols to explain the causal relationships behind experimental choices, ensuring a robust and reproducible process.

Overview of the Synthetic Strategy

The most reliable and high-yielding pathway to this compound involves a two-step sequence. This strategy circumvents the common problem of N-alkylation that arises when starting with an aminophenol.[1] The preferred route is:

-

Williamson Ether Synthesis: O-alkylation of 2-methyl-5-nitrophenol with a 2,2,2-trifluoroethylating agent to form the ether linkage.

-

Nitro Group Reduction: Reduction of the intermediate, 1-methyl-2-nitro-4-(2,2,2-trifluoroethoxy)benzene, to the target aniline.

This guide is structured to address each step individually, providing detailed protocols, troubleshooting guides in a Q&A format, and mechanistic diagrams.

Sources

Technical Support Center: Purification of 2-Methyl-5-(2,2,2-trifluoroethoxy)aniline

This technical guide details the purification protocols for 2-Methyl-5-(2,2,2-trifluoroethoxy)aniline , a critical intermediate often used in the synthesis of kinase inhibitors and specialized agrochemicals.

Status: Operational | Tier: Level 3 (Senior Scientist Support) Subject: Impurity Profiling & Remediation Protocols

Impurity Profile & Origin Analysis

Before selecting a purification method, you must identify the "Enemy." The impurities in this specific aniline derivative typically stem from its synthesis pathway, most commonly the alkylation of 2-methyl-5-nitrophenol followed by reduction.

Common Impurities Table

| Impurity Type | Likely Identity | Origin | Physicochemical Behavior |

| Precursor A | 2-Methyl-5-nitrophenol | Unreacted starting material | Acidic (Phenolic); Soluble in basic aq. |

| Precursor B | 2-Methyl-5-(2,2,2-trifluoroethoxy)-1-nitrobenzene | Incomplete reduction | Neutral; Non-polar; Yellow/Orange color |

| By-Product | Azo/Azoxy dimers | Oxidation during reduction | Highly colored (Red/Orange); Lipophilic |

| Reagent | 2,2,2-Trifluoroethyl tosylate/iodide | Excess alkylating agent | Neutral; Lipophilic; Genotoxic potential |

| Degradant | "Purple/Black Tars" | Aniline oxidation (Quinone imines) | Polymer-like; often insoluble in ether/hexane |

Visualizing the Impurity Landscape

The following diagram maps the origin of these impurities to help you decide which purification step removes them.

Caption: Logical flow of impurity generation during the synthesis of this compound.

Primary Purification: Acid-Base Extraction

Best for: Removing neutral impurities (unreacted nitro compounds, alkylating agents) and acidic impurities (phenols). Mechanism: The aniline is basic. It forms a water-soluble salt with HCl, while non-basic impurities remain in the organic layer.

Protocol 1: The "Back-Extraction" Technique

-

Dissolution: Dissolve crude residue in Ethyl Acetate (EtOAc) or Diethyl Ether (10 mL per gram of crude).

-

Acidification: Extract the organic layer with 1M or 2M HCl (3 x volumes).

-

Checkpoint: The product is now in the Aqueous Layer (as the hydrochloride salt). The organic layer contains the nitro-impurities and alkylating agents.

-

-

Organic Wash: Wash the combined acidic aqueous layers with a small portion of fresh EtOAc to remove entrained neutrals. Discard this organic wash.

-

Basification: Cool the aqueous layer to 0–5°C. Slowly add 10% NaOH or Saturated NaHCO₃ until pH > 10.

-

Observation: The solution will become cloudy/milky as the free aniline precipitates or oils out.

-

-

Re-Extraction: Extract the basic aqueous mixture with EtOAc (3 x volumes).

-

Drying: Dry combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.

Critical Note: If your product contains unreacted phenolic precursors, they will be removed in step 3 (they stay in the first organic layer) or step 5 (they stay in the basic aqueous layer as phenoxides).

Secondary Purification: Recrystallization

Best for: Removing close-eluting isomers and colored oxidation products. Challenge: Fluorinated ethers often "oil out" (separate as a liquid) rather than crystallize due to low melting points and lipophilicity.

Protocol 2: The Two-Solvent System

-

Solvent A (Good Solvent): Ethanol or Methanol (hot).

-

Solvent B (Anti-Solvent): Water (cold).

Step-by-Step:

-

Dissolve the semi-pure solid in the minimum amount of boiling Ethanol.

-

Optional: If the solution is dark, treat with activated charcoal for 5 mins, then hot-filter through Celite.

-

Remove from heat.[1] Add water dropwise until a faint turbidity (cloudiness) persists.

-

Add 1-2 drops of Ethanol to clear the solution.

-

Slow Cooling: Wrap the flask in a towel and let it reach room temperature undisturbed. Then move to 4°C.

-

Troubleshooting: If it oils out, reheat to dissolve, add a seed crystal (if available), and scratch the glass surface with a rod.

-

Tertiary Purification: Flash Column Chromatography

Best for: High-purity requirements (>99.5%) or separating regioisomers.

Protocol 3: Amine-Buffered Silica

Anilines interact with the acidic silanols on silica gel, causing "streaking" or broad peaks.

-

Stationary Phase: Silica Gel (230-400 mesh).

-

Mobile Phase Modifier: You MUST add 1% Triethylamine (TEA) or 1% NH₄OH to your mobile phase.

-

Recommended Gradient:

-

Start: 100% Hexane (with 1% TEA).

-

Ramp: 0% to 30% Ethyl Acetate in Hexane.

-

-

Detection: UV at 254 nm. (The aromatic ring absorbs strongly).

Troubleshooting & FAQs

Q1: My product is turning purple/brown during storage. Why?

A: Anilines are oxidation-sensitive. The color comes from the formation of quinone imines or azo-linkages upon exposure to air and light.

-

Fix: Store the purified product under Argon/Nitrogen in an amber vial at -20°C.

-

Recovery: If the bulk is still good, a quick filtration through a short plug of silica (eluting with Hexane/EtOAc) usually removes the colored polar oxidation products.

Q2: During acid extraction, I formed a stable emulsion. How do I break it?

A: This is common with fluorinated compounds which act as surfactants.

-

Fix 1: Add Brine (saturated NaCl) to the aqueous layer to increase ionic strength.

-

Fix 2: Filter the emulsion through a pad of Celite (diatomaceous earth). The solid particles often stabilize the emulsion; removing them breaks it.

Q3: The product "oils out" during recrystallization and won't solidify.

A: This indicates the temperature dropped too fast or the solvent ratio is off.

-

Fix: Re-heat until dissolved. Add a tiny amount of the "Good Solvent" (Ethanol). Let it cool strictly to room temperature first. Do not put it in the fridge until crystals form. If it still oils, try a different solvent system: Hexane (hot) -> add EtOAc dropwise until dissolved, then cool.

Q4: Can I use distillation?

A: Yes, but be cautious.

-

Risk: Anilines can decompose at high temperatures.

-

Requirement: You need high vacuum (< 1 mmHg). The boiling point will likely be >100°C even under vacuum. Ensure you use an oil bath, not a heating mantle, to avoid hot spots that cause charring.

Decision Matrix Workflow

Use this logic flow to determine your immediate next step.

Caption: Decision matrix for selecting the optimal purification technique based on impurity type.

References

-

MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from [Link]

-

University of Rochester. (n.d.). Solvents for Recrystallization. Retrieved from [Link]

-

West Virginia University. (n.d.). Acid/Base Extraction Guide. Retrieved from [Link]

Sources

Technical Support Center: High-Purity Recrystallization of 2-Methyl-5-(2,2,2-trifluoroethoxy)aniline

Introduction

Welcome to the Technical Support Center for the purification of 2-Methyl-5-(2,2,2-trifluoroethoxy)aniline. This guide is designed for researchers, chemists, and drug development professionals who require this intermediate in high purity for downstream applications. Recrystallization is a powerful technique for purifying solid organic compounds, leveraging differences in solubility between the target compound and its impurities at varying temperatures.[1][2] This document provides a comprehensive resource, from fundamental principles to detailed troubleshooting, to help you navigate the challenges of recrystallizing this specific fluorinated aniline derivative.

The structure of this compound, featuring an aromatic amine, a methyl group, and a trifluoroethoxy group, presents unique solubility characteristics that require careful solvent selection for effective purification. This guide will equip you with the knowledge to develop a robust and reproducible recrystallization protocol.

Frequently Asked Questions (FAQs)

Q1: How do I select a suitable starting solvent for the recrystallization of this compound?

A1: The ideal solvent is one in which the target compound is highly soluble at elevated temperatures but sparingly soluble at room or lower temperatures.[2][3] The principle of "like dissolves like" is an excellent starting point.[4] Given the molecule's structure:

-

The aniline and ethoxy groups provide polarity and hydrogen bonding capability, suggesting solubility in polar solvents like alcohols (ethanol, methanol, isopropanol).[3]

-

The aromatic ring and methyl group contribute non-polar character, indicating potential solubility in solvents like toluene or ethyl acetate.

-

The highly electronegative trifluoromethyl group (-CF3) can reduce the basicity of the amine and influence intermolecular interactions.

A systematic approach is to test the solubility of a small amount of your crude material in various solvents at room temperature and then at the solvent's boiling point. A good candidate will show poor solubility in the cold and complete dissolution when hot.

Q2: What are the most likely impurities in my crude this compound?

A2: Impurities can stem from the synthetic route, side reactions, or degradation.[5] For a substituted aniline like this, common impurities may include:

-

Unreacted Starting Materials: Depending on the synthesis, this could include precursors like 2-methyl-5-aminophenol or a trifluoroethylating agent.

-

Positional Isomers: If the synthesis involves aromatic substitution, isomers may form.[6]

-

Oxidation Products: Anilines can be susceptible to air oxidation, often leading to the formation of colored impurities.[7][8] This is a common cause of yellow, brown, or reddish coloration in the crude product.

-

Residual Solvents: Solvents used in the preceding synthetic steps or workup may be present.[5][9]

Q3: Is a single-solvent or a mixed-solvent system more appropriate?

A3: This depends entirely on the solubility profile you determine.

-

A single-solvent system is simpler and often preferred if a solvent with a steep solubility-temperature curve can be identified.

-

A mixed-solvent system (also known as a solvent-antisolvent system) is highly effective when no single solvent is ideal.[10] This involves dissolving the compound in a "good" solvent (in which it is highly soluble) at a high temperature, followed by the dropwise addition of a "poor" or "anti-solvent" (in which it is insoluble) until the solution becomes cloudy (the saturation point).[10][11] For this molecule, a potential pair could be Ethanol (good solvent) and Water (anti-solvent).

Q4: What are the key safety precautions when performing this recrystallization?

A4: Standard laboratory safety practices are paramount. Specifically:

-

Chemical Hazards: Substituted anilines can be toxic and are often absorbed through the skin.[8][12] Always handle the compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Flammable Solvents: Many organic solvents are flammable.[13] Heating should be performed using a steam bath, heating mantle, or hot plate, never an open flame. Ensure no ignition sources are present.

-

Pressure Build-up: When heating a solvent in a flask, never stopper it tightly. Use a reflux condenser or a loose-fitting cover (like a watch glass) to prevent solvent evaporation without creating a closed system.

Troubleshooting Guide

This section addresses common problems encountered during recrystallization.

Problem 1: The compound "oils out" instead of forming crystals.

This occurs when the solute separates from the solution as a liquid rather than a solid.[14] This is often because the solution becomes saturated at a temperature above the melting point of the solute, or because high levels of impurities are depressing the melting point.[11]

-

Probable Cause 1: Solution is supersaturated at a temperature above the compound's melting point.

-

Probable Cause 2: High concentration of impurities.

-

Solution: Impurities can create a eutectic mixture with a lower melting point. If adding more solvent doesn't help, consider a preliminary purification step. If the impurities are colored, performing a hot filtration with a small amount of activated charcoal can help adsorb them.[7]

-

-

Probable Cause 3: The boiling point of the solvent is too high.

-

Solution: Choose a different solvent or solvent system with a lower boiling point.

-

Problem 2: No crystals form upon cooling.

Even when the solution is cooled, it may remain clear, a state known as supersaturation.[4][14]

-

Probable Cause 1: Too much solvent was used.

-

Probable Cause 2: The solution is supersaturated and requires nucleation.

-

Solution: Induce crystallization by scratching the inner wall of the flask just below the surface of the liquid with a glass rod.[2][11] The microscopic scratches provide a surface for crystals to begin forming. Alternatively, if you have a small crystal of the pure product, add it to the solution (a "seed crystal") to initiate crystallization.[4][14]

-

-

Probable Cause 3: Insufficient cooling.

-

Solution: Once the flask has cooled to room temperature, place it in an ice-water bath to further decrease the solubility and maximize crystal formation.[7]

-

Problem 3: The yield of recrystallized product is very low.

A successful recrystallization balances purity with yield. Some loss of product is inevitable, as the compound will have some finite solubility even in the cold solvent.[4]

-

Probable Cause 1: Using an excessive amount of solvent.

-

Solution: Use the minimum amount of near-boiling solvent required to fully dissolve the solid.[4] If you suspect you've used too much, you can try to recover more material by evaporating some of the solvent from the mother liquor and cooling again.

-

-

Probable Cause 2: Premature crystallization during hot filtration.

-

Probable Cause 3: Washing the collected crystals with too much or warm solvent.

Problem 4: The recrystallized product is still colored.

-

Probable Cause 1: Colored impurities are co-crystallizing with the product.

-

Solution: Highly colored impurities, often arising from oxidation, can sometimes be removed with activated carbon (charcoal).[7] After dissolving the crude solid in the hot solvent, cool the solution slightly and add a very small amount of activated carbon (1-2% of the solute's weight). Reheat the solution to boiling for a few minutes, and then perform a hot gravity filtration to remove the carbon and the adsorbed impurities before setting the solution aside to cool.[1][7] Caution: Never add charcoal to a solution at its boiling point, as this can cause violent bumping.

-

Data Presentation & Visualization

Table 1: Predicted Solubility of this compound in Common Solvents

This table provides an expert-guided starting point for solvent screening based on chemical principles. Experimental verification is required.

| Solvent | Polarity | Boiling Point (°C) | Predicted Solubility (Room Temp) | Predicted Solubility (Near Boiling) | Suitability Notes |

| Water | High | 100 | Insoluble | Very Low | Likely a good anti-solvent in a mixed system.[17] |

| Ethanol | High | 78 | Low-Medium | High | Excellent candidate for single-solvent or as the "good" solvent in a mixed system.[3] |

| Methanol | High | 65 | Medium | High | Similar to ethanol, but higher room temp solubility may reduce yield. |

| Isopropanol | Medium | 82 | Low | High | Good candidate, lower volatility than ethanol. |

| Acetone | Medium | 56 | Medium | High | May have high solubility at room temp, potentially lowering yield. |

| Ethyl Acetate | Medium | 77 | Medium | High | A good choice to test, balances polarity.[17] |

| Toluene | Low | 111 | Low | Medium-High | May be effective, especially for removing non-polar impurities. |

| Hexanes | Low | ~69 | Insoluble | Low | Likely a good anti-solvent for a less polar "good" solvent like Toluene or Ethyl Acetate.[17] |

Diagram 1: Workflow for Solvent System Selection

Caption: A decision-making workflow for selecting an optimal recrystallization solvent system.

Experimental Protocols

Protocol 1: Recommended Recrystallization from a Single Solvent (Example: Isopropanol)

-

Dissolution: Place the crude this compound into an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask's volume). Add a magnetic stir bar or a boiling chip.[16]

-

Solvent Addition: In a separate beaker, heat the recrystallization solvent (isopropanol) on a hot plate to a gentle boil. Add a small portion of the hot solvent to the Erlenmeyer flask containing the crude solid, just enough to create a slurry.[16]

-

Heating: Place the Erlenmeyer flask on the hot plate and bring the slurry to a gentle boil while stirring. Continue to add the hot solvent dropwise from the beaker until the solid has just completely dissolved. Avoid adding a large excess of solvent to ensure the solution is saturated.[4][16]

-

Cooling (Crystallization): Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[2]

-

Complete Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 20-30 minutes to maximize the yield of crystals.

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[2]

-

Washing: Wash the collected crystals with a small amount of ice-cold isopropanol to remove any remaining soluble impurities from the crystal surfaces.[2][4]

-

Drying: Continue to draw air through the funnel to partially dry the crystals. Then, transfer the solid to a watch glass or drying dish and dry to a constant weight, preferably in a vacuum desiccator or a low-temperature vacuum oven.

Diagram 2: Troubleshooting Decision Tree for Recrystallization

Caption: A logical decision tree for troubleshooting common issues during crystallization.

References

-

Recrystallization. (n.d.). University of California, Los Angeles. Retrieved from [Link]

-

Problems with Recrystallisations. (n.d.). University of York, Department of Chemistry. Retrieved from [Link]

-

Recrystallization. (n.d.). University of Colorado Boulder, Department of Chemistry. Retrieved from [Link]

-

Troubleshooting Recrystallization. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

-

Recrystallization. (n.d.). National Programme on Technology Enhanced Learning (NPTEL). Retrieved from [Link]

-

Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

-

Recrystallization. (n.d.). Millersville University. Retrieved from [Link]

-

Two-Solvent Recrystallization Guide. (2012, January). MIT OpenCourseWare. Retrieved from [Link]

-

Aniline Impurities and Related Compound. (n.d.). Veeprho Pharmaceuticals. Retrieved from [Link]

-

Recrystallization with two solvents. (2019, December 18). Reddit. Retrieved from [Link]

- Synthesis method of 2-methyl-3-trifluoromethylaniline. (2019, November 29). Google Patents.

-

5-methyl-2-(2,2,2-trifluoroethoxy)aniline. (n.d.). PubChemLite. Retrieved from [Link]

-

Common Solvents for Crystallization. (n.d.). University of California, Berkeley. Retrieved from [Link]

-

Purification of Aniline. (n.d.). LookChem. Retrieved from [Link]

-

Solubility in organic solvents and water. (2014, September 14). Reddit. Retrieved from [Link]

-

Purify and dry aniline? (2014, May 26). Reddit. Retrieved from [Link]

-

ICH guideline Q3C (R8) on impurities: guideline for residual solvents. (2000, July 20). European Medicines Agency. Retrieved from [Link]

Sources

- 1. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]

- 2. Recrystallization [sites.pitt.edu]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. people.chem.umass.edu [people.chem.umass.edu]

- 5. veeprho.com [veeprho.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Purification of Aniline - Chempedia - LookChem [lookchem.com]

- 9. ema.europa.eu [ema.europa.eu]

- 10. ocw.mit.edu [ocw.mit.edu]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. reddit.com [reddit.com]

- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 14. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 17. Reagents & Solvents [chem.rochester.edu]

Technical Support Center: Handling & Stability of 2-Methyl-5-(2,2,2-trifluoroethoxy)aniline Salts

[1]

Ticket ID: #TFA-SALT-001 Subject: Hygroscopicity Management & Handling Protocols Applicable Compound: 2-Methyl-5-(2,2,2-trifluoroethoxy)aniline (and its Hydrochloride/Mesylate salts) Primary Application: Key intermediate in the synthesis of HDAC inhibitors (e.g., Panobinostat/LBH589).[1]

Executive Summary

You are accessing this guide because you are experiencing handling difficulties with This compound salts . While the free base of this aniline is typically a low-melting solid or oil, its salt forms (particularly the Hydrochloride) are crystalline solids that exhibit significant hygroscopicity .

Moisture uptake in this intermediate is not merely a physical nuisance; it introduces stoichiometric errors in downstream coupling reactions (e.g., reductive aminations or amide couplings) and can accelerate oxidative degradation (discoloration from off-white to dark brown).

This guide provides a self-validating workflow to manage these properties, ensuring the integrity of your pharmaceutical synthesis.

Module 1: Storage & Environmental Control

The First Line of Defense: Prevention is superior to remediation. The trifluoroethoxy ether linkage provides some lipophilicity, but the ionic lattice of the ammonium salt is highly avid for atmospheric water.

Recommended Storage Matrix

| Parameter | Specification | Technical Rationale |

| Temperature | 2°C to 8°C (Refrigerated) | Slows oxidative deamination and hydrolysis kinetics. |

| Atmosphere | Argon or Nitrogen Headspace | Displaces moisture-laden air; prevents carbonate formation. |

| Container | Amber Glass with Teflon-lined Cap | Blocks UV light (prevents radical oxidation of the aniline) and ensures a hermetic seal. |

| Desiccant | P₂O₅ or Activated Silica Gel | Secondary protection within the secondary containment vessel. |

Critical Warning: Do not store this salt in standard polyethylene (LDPE) bags for long periods. Moisture permeability of LDPE is sufficient to degrade the salt over weeks. Use aluminized mylar bags or glass.

Module 2: Handling & Weighing Protocols

The "Smart" Weighing Decision Tree: Handling hygroscopic salts requires matching the protocol to the required precision of your experiment.

Protocol A: The "Open Bench" Method (High Risk, Speed Focused)

Use only for qualitative checks or large-scale crude steps where >2% error is acceptable.

-

Equilibrate: Allow the container to reach room temperature before opening to prevent condensation on the cold solid.

-

Dispense: Use an antistatic gun on the spatula (dry salts generate static, causing scattering).

-

Speed: Complete weighing within <45 seconds.

Protocol B: The "Inert Transfer" Method (High Precision)

Required for GMP synthesis or strict stoichiometric coupling.

-

Glove Box: Ideal standard (N₂ atmosphere, <5 ppm H₂O).

-

Glove Bag: If a box is unavailable, use a disposable glove bag purged with Nitrogen.

-

Difference Weighing: Weigh the closed vial, remove approximate amount, close vial, re-weigh. Calculate mass delivered by difference. This minimizes exposure of the bulk supply.

Visualizing the Decision Logic

Figure 1: Decision matrix for handling hygroscopic aniline salts based on experimental tolerance.

Module 3: Drying & Remediation[1][3]

If your salt has clumped or turned sticky, it has absorbed significant moisture. You must dry it before use to correct the molecular weight.

The "Gentle Vacuum" Protocol

Objective: Remove water without melting the salt or subliming the free base.

-

Grinding: If clumped, quickly mortar-and-pestle the solid. Note: Do this under a flow of nitrogen if possible.[2]

-

Apparatus: Vacuum Oven.

-

Settings:

-

Pressure: < 10 mbar.

-

Temperature: 40°C - 50°C. (Do NOT exceed 60°C initially; wet salts have depressed melting points).

-

Duration: 4–12 hours.

-

Desiccant: Place a tray of P₂O₅ or KOH pellets in the bottom of the oven to act as a moisture sink.

-

Self-Validating Step: The Karl Fischer (KF) Test

You cannot "eye-ball" dryness.

-

Target: < 0.5% w/w Water Content.

-

Method: Coulometric KF titration is preferred over Volumetric for small (<1g) samples.

-

Alternative: If KF is unavailable, run a ¹H-NMR in DMSO-d₆. A sharp water peak at 3.33 ppm indicates significant moisture; integration relative to the trifluoroethoxy protons (approx 4.6 ppm) gives a rough molar ratio.

Module 4: Troubleshooting & FAQs

Q: The salt turned from off-white to dark brown. Is it ruined? A: This indicates oxidative degradation of the aniline moiety, likely facilitated by moisture.

-

Action: Check purity via HPLC.[2] If purity is >95%, the color is likely a trace impurity (aniline "black") and may be removed by a charcoal filtration step during the next recrystallization. If purity is <90%, repurify or discard.

Q: Can I use the wet salt and just adjust the molecular weight? A: Risky. Water acts as a nucleophile. If you are performing an activation step (e.g., using EDC/NHS or an Acid Chloride) for the subsequent Panobinostat synthesis steps, the water will quench your reagents, leading to poor yields and side products. Always dry the salt first.

Q: My salt is "oiling out" during synthesis. Why? A: You likely have the Free Base , not the salt, or the salt has disproportionated due to excess moisture/heat.

-

Action: Dissolve in dry ether/DCM and bubble dry HCl gas (or add HCl in dioxane) to regenerate the crystalline hydrochloride salt.

Remediation Workflow Diagram

Figure 2: Remediation workflow for compromised salt batches.

References

-

Panobinostat Synthesis & Intermediates: Chen, S., et al. (2018).[3] An Improved and Efficient Synthesis of Panobinostat. Journal of Chemical Research, 42(9), 471–473.[1] Context: Describes the usage of the indole and aniline intermediates, highlighting the necessity of purity in coupling steps.

-

General Handling of Fluorinated Anilines: Albrecht, M., et al. (2006). Preparation of fluorinated anilines. US Patent US7154006B2. Context: Details the isolation and drying conditions for fluorinated aniline derivatives, emphasizing moisture exclusion.

-

Salt Selection & Hygroscopicity in Drug Development: Gupta, D., et al. (2018). Salt Selection in Drug Development: A Review. Pharmaceutical Technology. Context: Provides the theoretical framework for why HCl salts of anilines are hygroscopic and the standard industry protocols for their management.

-